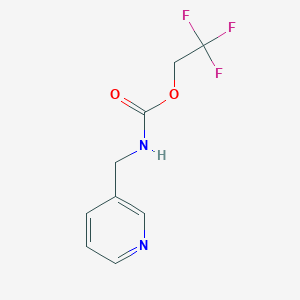

2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate

Description

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate is a fluorinated carbamate derivative featuring a pyridin-3-ylmethyl group attached to the carbamate nitrogen. This compound belongs to a class of trifluoroethyl carbamates, which are of interest in medicinal chemistry and agrochemical research due to the trifluoroethyl group’s ability to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7/h1-4H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZSMWCMUOTQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced carbamate derivatives.

Substitution: Formation of substituted carbamate products with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized to yield carbonyl compounds.

- Reduction : Reduction can produce amines or other derivatives.

- Substitution : Nucleophilic substitution can occur at the carbamate group.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Trifluoroethyl pyridine-3-carboxylate |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,2,2-Trifluoroethylamine derivatives |

| Substitution | Ammonia (NH₃), amines | Amides and substituted carbamates |

Biology

The compound has been studied for its biological activities. Its mechanism of action includes:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels.

- Protein Interaction : The trifluoroethyl group enhances binding affinity to target proteins.

Research indicates that derivatives exhibit antimicrobial and insecticidal properties due to increased membrane permeability.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its structural features allow it to modulate biological activity effectively. Studies have shown promise in developing therapies targeting diseases such as cancer and infectious diseases.

Industry

The compound is utilized in developing agrochemicals and other industrial chemicals. Its unique properties facilitate the creation of new materials and processes in chemical manufacturing.

Case Studies

- Anticancer Activity : A study evaluated the anticancer activity of trifluoroethyl-substituted ureas derived from similar compounds using the National Cancer Institute's screening program. Compounds showed moderate activity against leukemia and non-small cell lung cancer cell lines .

- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted how modifications of carbamate structures can enhance inhibitory effects on specific targets. The incorporation of trifluoromethyl groups was shown to improve binding affinity .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, highlighting variations in substituents, synthesis, and properties:

Key Comparative Analysis

Methoxy and Methyl Groups: The 2-methoxy (CAS 1210138-46-7) and 2,6-dimethyl (CAS 1526725-49-4) substituents improve solubility through hydrogen bonding or steric shielding, respectively . Fluorinated Moieties: The 3-trifluoromethylphenyl group (CAS 1087788-83-7) significantly boosts lipophilicity (logP ~3.5), critical for membrane permeability but may increase toxicity risks .

Synthesis Methodologies

- Carbamate Formation: Analogous compounds are synthesized via nucleophilic substitution or coupling reactions. For example, benzyl (2,2,2-trifluoroethyl)carbamate () was prepared using DBU as a base in acetonitrile at 80°C, yielding 91% after recrystallization .

- Pyridine Functionalization: Copper iodide catalysis () and palladium-mediated coupling () are common for introducing substituents to pyridine rings.

Biological and Pharmacological Relevance Receptor Modulation: Compounds like CINPA1 analogs () and trifluoroethyl carbamates () are explored as inverse agonists for nuclear receptors (e.g., constitutive androstane receptor).

Commercial and Research Status

Biological Activity

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate is an organic compound with the molecular formula C9H9F3N2O2. This compound features a trifluoroethyl group and a pyridine ring, which suggest potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Weight : 220.15 g/mol

- IUPAC Name : 2,2,2-trifluoroethyl pyridin-3-ylcarbamate

- Functional Groups : Trifluoroethyl group, carbamate moiety

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity due to increased lipophilicity and metabolic stability. The carbamate moiety can hydrolyze under physiological conditions, potentially releasing active intermediates that exert biological effects.

Antifungal Activity

Recent studies have evaluated the antifungal properties of carbamate derivatives, including this compound. In vitro assays demonstrated significant antifungal activity against various plant pathogens. For instance:

- Inhibition Rate : Many compounds exhibited over 60% inhibition at 50 μg/mL.

- Efficacy : Some derivatives showed exceptional broad-spectrum antifungal activities with EC50 values as low as 12.50 μg/mL against Fusarium graminearum and 16.65 μg/mL against Fusarium oxysporum.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the pyridine ring suggests that it may interact with enzyme active sites effectively. Preliminary studies indicate that the trifluoromethyl group could enhance interactions with hydrophobic pockets in proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,2-Difluoroethyl N-(pyridin-3-ylmethyl)carbamate | Contains two fluorine atoms instead of three | Less lipophilic than its trifluorinated counterpart |

| 1-(Pyridin-3-ylmethyl)urea | Lacks fluorinated groups | Different mechanism of action in biological systems |

| 4-Fluorophenyl N-(pyridin-3-ylmethyl)carbamate | Contains a fluorinated phenyl group | Potentially different pharmacokinetic properties |

The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to other derivatives .

Case Studies

- Antifungal Efficacy : A study on various carbamate derivatives highlighted that structural modifications significantly impacted antifungal activities. The incorporation of trifluoromethyl groups was shown to improve bioactivity against fungal strains .

- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could effectively inhibit specific enzymes linked to pathogenicity in fungi and bacteria. This suggests potential applications in developing new antifungal agents .

Q & A

Q. Methodological Recommendations :

- Temperature Control : Maintain reactions at 0–5°C during carbamoylation to suppress hydrolysis by-products .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing side-product formation (yield improvement from 60% to 85%) .

- Solvent Selection : Anhydrous DCM or THF minimizes water-induced degradation of intermediates .

- Real-Time Monitoring : Employ HPLC-MS to track reaction progress and identify by-products (e.g., hydrolyzed amines) for timely adjustments .

Advanced: What analytical techniques are most effective in resolving structural ambiguities in fluorinated carbamates?

Q. Key Techniques :

NMR Spectroscopy :

- ¹⁹F NMR distinguishes trifluoroethyl signals (δ ≈ -70 ppm) from other fluorinated impurities .

- 2D NOESY confirms spatial proximity between pyridine and carbamate protons.

X-Ray Crystallography :

- Resolves regiochemistry of substitution (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .

High-Resolution Mass Spectrometry (HRMS) :

- Confirms molecular formula (e.g., [M+H]+ at m/z 279.0754 for C₁₀H₁₀F₃N₂O₂) .

Advanced: How does the compound interact with biological targets, and what strategies enhance target selectivity?

Q. Mechanistic Insights :

- Hydrogen Bonding : The pyridine nitrogen forms H-bonds with active-site residues (e.g., kinases), as observed in docking studies of analogous trifluoromethylated compounds .

- Fluorine-Protein Interactions : The trifluoroethyl group engages in hydrophobic interactions with non-polar protein pockets, enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.